(Z)-3-Chloro-5-(dimethylamino)pent-2-enoic acid;hydrochloride

Description

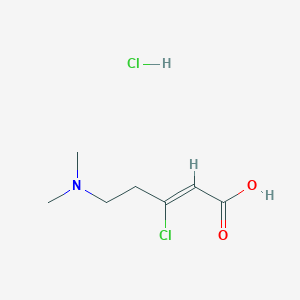

(Z)-3-Chloro-5-(dimethylamino)pent-2-enoic acid; hydrochloride is a chiral compound characterized by a pent-2-enoic acid backbone, a Z-configuration double bond, a dimethylamino group at position 5, and a chlorine substituent at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its structure combines electrophilic (chloro) and nucleophilic (dimethylamino) moieties, enabling diverse reactivity in heterocyclic synthesis .

Properties

IUPAC Name |

(Z)-3-chloro-5-(dimethylamino)pent-2-enoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO2.ClH/c1-9(2)4-3-6(8)5-7(10)11;/h5H,3-4H2,1-2H3,(H,10,11);1H/b6-5-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVRZPZIYZIOFJ-YSMBQZINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=CC(=O)O)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C(=C/C(=O)O)/Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Chloro-5-(dimethylamino)pent-2-enoic acid;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropent-2-enoic acid and dimethylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane and a catalyst such as triethylamine.

Reaction Steps: The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then treated with hydrochloric acid to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Chloro-5-(dimethylamino)pent-2-enoic acid;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

(Z)-3-Chloro-5-(dimethylamino)pent-2-enoic acid;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-3-Chloro-5-(dimethylamino)pent-2-enoic acid;hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)propenoate

Structure: Features a propenoate ester (C3 backbone) with dimethylamino and tert-butoxycarbonyl (Boc)-protected amino groups. Key Differences:

- Backbone Length : Shorter (C3 vs. C5 in the target compound).

- Functional Groups: Ester (vs. carboxylic acid) and Boc-protected amino group (vs. free amino). Reactivity: The dimethylamino group undergoes nucleophilic substitution with amines, while the ester allows for hydrolysis to carboxylic acids. This contrasts with the target compound’s direct carboxylic acid functionality, which may limit ester-mediated transformations .

(Z)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid

Structure: Contains a pent-2-enoic acid backbone with Z-configuration, but substituents include 4-chlorophenyl and phenyl groups at positions 5 and 3. Key Differences:

- Substituents: Aromatic phenyl groups (vs. dimethylamino and chloro in the target).

- Electronic Effects: The electron-withdrawing chlorine on the phenyl ring may reduce nucleophilicity compared to the dimethylamino group in the target compound.

Cyclopentolate Hydrochloride (CPHC)

Structure: Benzeneacetic acid ester with a cyclopentyl group and dimethylamino ethyl ester. Key Differences:

- Core Structure : Esterified benzeneacetic acid (vs. unsaturated carboxylic acid in the target).

- Functionality: The dimethylamino group is part of an ester side chain, limiting direct comparison in reactivity. Biological Activity: CPHC is a cycloplegic agent, whereas the target compound’s activity (if any) may depend on its unsaturated acid backbone and substituent interactions .

Comparative Data Table

Research Findings and Reactivity Insights

- Substitution Reactions: The chlorine in the target compound may act as a leaving group in nucleophilic substitutions, similar to chloro-pyridazinone derivatives (e.g., reactions with NaOCH3 or NaSCH3 in ). This contrasts with methyl propenoate derivatives, where the dimethylamino group is more reactive .

- Salt Formation: The hydrochloride salt improves stability and solubility, a feature shared with methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride (), though the latter lacks unsaturated bonds .

- Stereochemical Influence : The Z-configuration in the target compound and ’s analog likely affects intermolecular interactions and biological activity, underscoring the importance of stereochemistry in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.